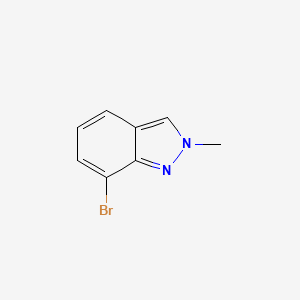

7-Bromo-2-methyl-2H-indazole

Overview

Description

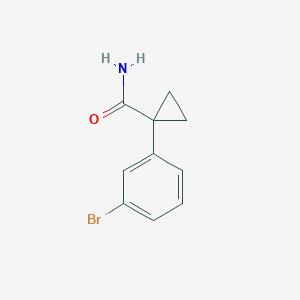

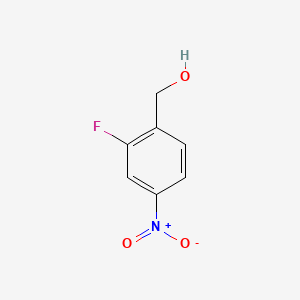

“7-Bromo-2-methyl-2H-indazole” is a heterocyclic aromatic organic compound . It has the empirical formula C8H7BrN2 and a molecular weight of 211.06 .

Synthesis Analysis

The synthesis of indazoles, including “7-Bromo-2-methyl-2H-indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “7-Bromo-2-methyl-2H-indazole” consists of a benzene ring fused with a pyrazole ring . The bromine atom is attached to the seventh carbon atom in the benzene ring, and the methyl group is attached to the second carbon atom in the pyrazole ring .Chemical Reactions Analysis

Indazole-containing compounds, including “7-Bromo-2-methyl-2H-indazole”, have been found to participate in a variety of chemical reactions . These include Cu (OAc)2-catalyzed reactions, reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

“7-Bromo-2-methyl-2H-indazole” is a solid compound . Its SMILES string isCn1cc2cccc(Br)c2n1 .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Agents

7-Bromo-2-methyl-2H-indazole: derivatives have been synthesized and evaluated for their potential as dual antimicrobial and anti-inflammatory agents . These compounds have shown promising activity against various pathogens, including protozoa like Giardia intestinalis and bacteria such as Escherichia coli. Additionally, their anti-inflammatory potential has been assessed against human cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory process.

Pharmacological Research

In pharmacology, indazole derivatives, including 7-Bromo-2-methyl-2H-indazole , are recognized for their diverse biological activities . They serve as important scaffolds in drug discovery and have been associated with pharmacological activities such as antitumor, antibacterial, and anti-HIV activities. This makes them valuable for developing new therapeutic agents.

Material Science

The compound is available for purchase as a specialty chemical, indicating its use in material science research, particularly in proteomics . Researchers in this field can utilize this compound to study protein interactions and functions, which can lead to the development of new materials with specific biological properties.

Chemical Synthesis

7-Bromo-2-methyl-2H-indazole: is used in synthetic chemistry as a building block for the construction of more complex molecules . Its bromo and methyl groups make it a versatile reagent for various organic transformations, enabling the synthesis of a wide range of indazole derivatives.

Biological Studies

This compound has been involved in biological studies to evaluate its effects on human cell lines, such as HaCaT and HeLa cells . The cytotoxic effects of its derivatives on these cells provide insights into their safety profile and therapeutic potential.

Agricultural Research

While specific data on the use of 7-Bromo-2-methyl-2H-indazole in agricultural research was not directly found, indazole derivatives are known to have antimicrobial properties that could be beneficial in protecting crops against bacterial and fungal diseases .

Safety and Hazards

Future Directions

The future directions for “7-Bromo-2-methyl-2H-indazole” and other indazole-containing compounds include further exploration of their medicinal properties for the treatment of various pathological conditions . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is also a promising area of research .

Mechanism of Action

Target of Action

Indazole-containing compounds have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Based on the general behavior of indazole compounds, it can be inferred that they interact with their targets (like kinases) and modulate their activity . This modulation can lead to changes in the cellular processes controlled by these targets .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Based on the potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .

properties

IUPAC Name |

7-bromo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAYIFGPJOYWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610719 | |

| Record name | 7-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methyl-2H-indazole | |

CAS RN |

701910-14-7 | |

| Record name | 7-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)